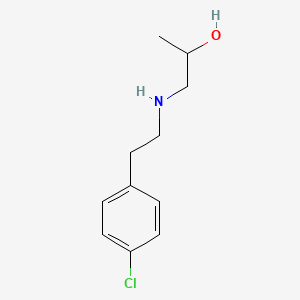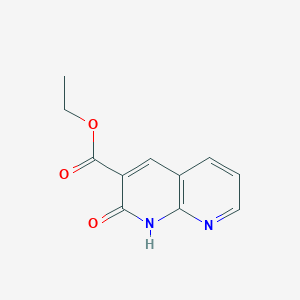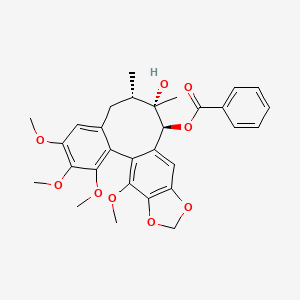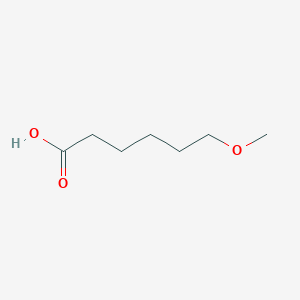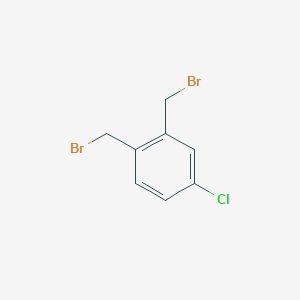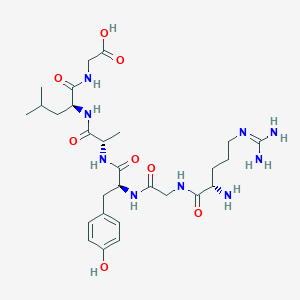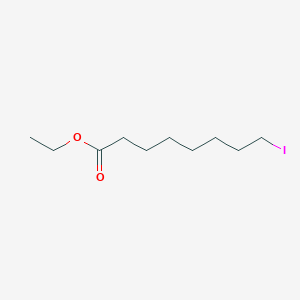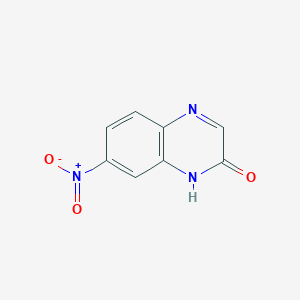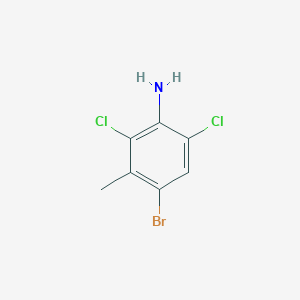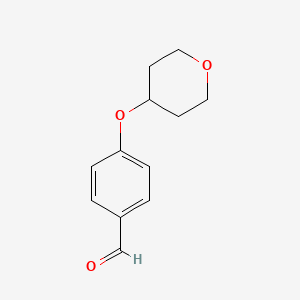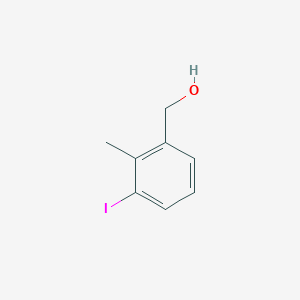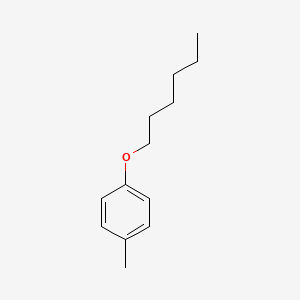
1-(Hexyloxy)-4-methylbenzene
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used could include spectroscopy, crystallography, or computational methods .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. Factors like reactivity, stability, and the influence of conditions (temperature, pH, etc.) are considered .Scientific Research Applications
Reactivity in Combustion Systems
1-(Hexyloxy)-4-methylbenzene, as part of the alkylated aromatic hydrocarbons family, plays a significant role in combustion systems. The reactivity of such compounds varies with different substitutions, impacting combustion characteristics like octane rating and ignition delay. Understanding their behavior can aid in developing better fuel systems (Silva & Bozzelli, 2010).
Electrosynthesis and Spectroscopic Characterization
Electrosynthesized polymers of derivatives, such as 1-methoxy-4-n-hexoxybenzene, show promise due to their solubility in organic solvents and potential in electronic applications. Their structural characterization, including molecular weights and electrical conductivity, provides insights into the development of advanced materials (Moustafid et al., 1991).
Hindered Rotations in Solid and Liquid Phases
Studies on low-frequency modes of methylbenzenes, including 1-(Hexyloxy)-4-methylbenzene, offer valuable information on their behavior in solid and liquid phases. This understanding is crucial for applications in materials science and chemistry, particularly in designing substances with specific rotational properties (Rush, 1967).
Electropolymerization in Ionic Liquids
The electropolymerization of related compounds in ionic liquids opens up possibilities for creating polymers with enhanced electrochemical stability and specific properties. Such polymers, like poly(1,2-methylenedioxybenzene), have applications in ion-sieving films and as matrices for catalyst particles, highlighting the versatility of 1-(Hexyloxy)-4-methylbenzene derivatives (Dong et al., 2007).
Liquid-Phase Oxidation in Catalysis
The liquid-phase oxidation of methylbenzenes, including 1-(Hexyloxy)-4-methylbenzene, is critical in the synthesis of various chemicals. Understanding the oxidation process, catalyzed by different systems, helps in the efficient production of key intermediates for pharmaceuticals and other industries (Okada & Kamiya, 1981).
properties
IUPAC Name |
1-hexoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-3-4-5-6-11-14-13-9-7-12(2)8-10-13/h7-10H,3-6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXFRHKBLSRVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568992 | |
| Record name | 1-(Hexyloxy)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hexyloxy)-4-methylbenzene | |
CAS RN |
57792-40-2 | |
| Record name | 1-(Hexyloxy)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



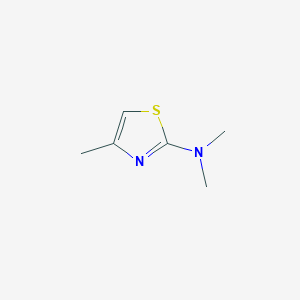
![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)
